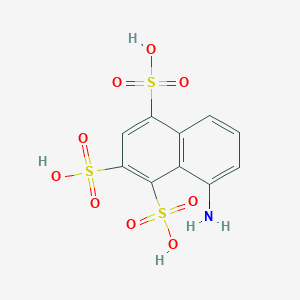
8-Aminonaphthalene-1,2,4-trisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminonaphthalene-1,2,4-trisulfonic acid is a polyanionic dye commonly used in various scientific applications. This compound is known for its high Stokes shift in water, which makes it particularly useful in fluorescence-based assays. It is often employed in combination with cationic quenchers for membrane fusion or permeability assays, including complement-mediated immune lysis .
準備方法
The synthesis of 8-Aminonaphthalene-1,2,4-trisulfonic acid typically involves the sulfonation of naphthalene derivatives followed by amination. The industrial production methods often include:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the desired positions.
化学反応の分析
8-Aminonaphthalene-1,2,4-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major products formed from these reactions include various naphthalene derivatives with modified functional groups.
科学的研究の応用
8-Aminonaphthalene-1,2,4-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for saccharides and glycoproteins in oligosaccharide sequencing.
Biology: Employed as a neuronal tracer and in membrane fusion or permeability assays.
Medicine: Utilized in studies involving immune lysis and other cellular processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
作用機序
The mechanism of action of 8-Aminonaphthalene-1,2,4-trisulfonic acid involves its ability to form Schiff bases with aldehydes and ketones. This reaction is catalyzed by acids and can be reduced to stable amine derivatives by reducing agents such as sodium cyanoborohydride. This property makes it useful in labeling and tracking various biomolecules .
類似化合物との比較
8-Aminonaphthalene-1,2,4-trisulfonic acid can be compared with other similar compounds such as:
8-Aminonaphthalene-1,3,6-trisulfonic acid: Another polyanionic dye with similar applications but different sulfonation positions.
8-Aminopyrene-1,3,6-trisulfonic acid: A compound with a similar structure but different aromatic system, used in similar fluorescence-based applications.
The uniqueness of this compound lies in its specific sulfonation pattern, which provides distinct fluorescence properties and makes it suitable for specific scientific applications.
特性
CAS番号 |
184955-88-2 |
|---|---|
分子式 |
C10H9NO9S3 |
分子量 |
383.4 g/mol |
IUPAC名 |
8-aminonaphthalene-1,2,4-trisulfonic acid |
InChI |
InChI=1S/C10H9NO9S3/c11-6-3-1-2-5-7(21(12,13)14)4-8(22(15,16)17)10(9(5)6)23(18,19)20/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
InChIキー |
OYFKFCWWDKPUEO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)

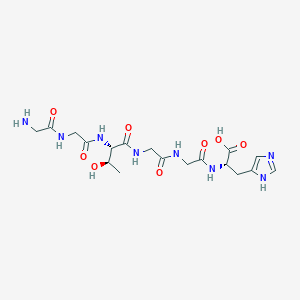
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
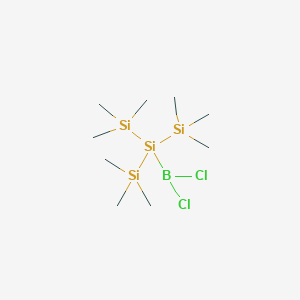
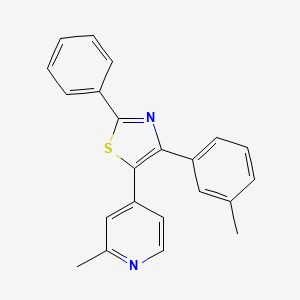


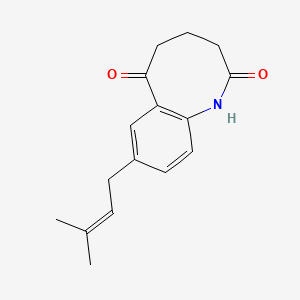
![2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-](/img/structure/B14245733.png)
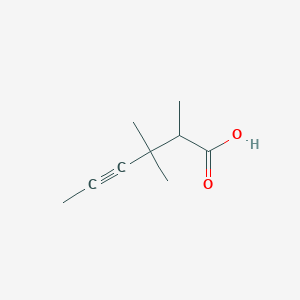
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-methyl-1-(nitromethyl)-](/img/structure/B14245741.png)
![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

